15,16-Dibromo-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine
Description
This compound is a brominated derivative of benzo-15-crown-5 ether, with molecular formula C₁₄H₁₈Br₂O₅ (CAS: 63862-55-5) and molecular weight 466.1 g/mol . It is synthesized via nucleophilic substitution of 4',5'-bis(bromomethyl)benzo-15-crown-5 with 5-bromosalicylaldehyde in DMF, followed by characterization using IR, NMR, and MS . Key structural features include two bromine substituents at positions 15 and 16, which enhance its antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and fungi (e.g., Candida albicans) .
Properties
IUPAC Name |
17,18-dibromo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Br2O5/c15-11-9-13-14(10-12(11)16)21-8-6-19-4-2-17-1-3-18-5-7-20-13/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQPMTPIOPFZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC(=C(C=C2OCCOCCO1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Bromination
Electrophilic bromination of a preassembled benzo-crown ether represents a direct route to introduce bromine atoms at the 15 and 16 positions of the benzene ring. However, the electron-donating oxygen atoms in the crown ether framework may deactivate the aromatic ring, necessitating harsh reaction conditions or Lewis acid catalysts.
Methodology:
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Substrate : The parent compound, 4'-carboxybenzo-15-crown-5-ether (C₁₅H₁₉O₇), serves as a precursor.
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Reagents : Bromine (Br₂) with iron(III) bromide (FeBr₃) as a Lewis acid.
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Conditions : Reflux in dichloromethane (DCM) or carbon tetrachloride (CCl₄) for 12–24 hours.
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Mechanism : FeBr₃ polarizes Br₂, generating Br⁺ electrophiles. The oxygen atoms in the crown ether act as weakly activating ortho/para directors, favoring bromination at the 15 and 16 positions.
Challenges:
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Competing side reactions, such as over-bromination or oxidative cleavage of ether linkages, may occur.
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Regioselectivity must be controlled to avoid mixed diastereomers.
Directed Bromination via Transition Metal Catalysis
Palladium-catalyzed coupling reactions offer an alternative to traditional electrophilic substitution. This method is particularly effective for introducing halogens at specific positions on electron-deficient aromatic systems.
Methodology:
Advantages:
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Higher regioselectivity compared to electrophilic methods.
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Compatibility with macrocyclic substrates, as demonstrated in analogous Pd-catalyzed diamination reactions of dibromoquinoxalines.
Macrocyclization Using Pre-Brominated Benzene Precursors
Williamson Ether Synthesis with Dibrominated Diols
Constructing the crown ether from a pre-brominated benzene diol avoids challenges associated with post-cyclization bromination. This method leverages high-dilution conditions to favor macrocycle formation over polymerization.
Methodology:
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Diol Precursor : 3,4-Dibromo-1,2-dihydroxybenzene (dibromocatechol).
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Ditosylate : Tetraethylene glycol ditosylate (TsO-(CH₂CH₂O)₄-Ts).
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Base : Potassium hydroxide (KOH) or sodium hydride (NaH).
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Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Conditions : Slow addition of reagents under nitrogen atmosphere to maintain high dilution.
Reaction Scheme:
Yield Optimization:
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Typical yields for crown ether syntheses range from 30% to 50%, depending on ring size and steric hindrance.
Phase-Transfer Catalyzed Cyclization
Phase-transfer catalysts (PTCs) enhance reaction efficiency by shuttling reactants between aqueous and organic phases, particularly useful for poorly soluble substrates.
Methodology:
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Catalyst : 18-Crown-6 or tetrabutylammonium bromide (TBAB).
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Conditions : Biphasic system (water/dichloromethane) with vigorous stirring.
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Advantages : Accelerates reaction kinetics and improves yields by up to 20% compared to traditional methods.
Characterization and Validation
Spectroscopic Analysis
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¹H NMR : Absence of aromatic protons confirms bromination at the 15 and 16 positions. Crown ether protons appear as multiplet signals between δ 3.5–4.5 ppm.
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¹³C NMR : Peaks at δ 120–130 ppm correspond to brominated carbons.
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Mass Spectrometry : Molecular ion peak at m/z 426.1 (M⁺) aligns with the molecular formula C₁₄H₁₈Br₂O₅.
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar benzo ring with bromine substituents in the meta configuration relative to the crown ether oxygens. The macrocycle adopts a "boat" conformation to minimize steric strain.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Electrophilic Bromination | 25–40 | Moderate | Limited |
| Pd-Catalyzed Bromination | 45–60 | High | Moderate |
| Williamson Synthesis | 30–50 | High | High |
| Phase-Transfer Catalysis | 40–55 | High | High |
Table 1. Performance metrics of synthetic methods for 15,16-dibromo-benzo-crown ether.
Industrial and Research Applications
The compound’s bromine substituents enhance its ability to form stable complexes with alkali metal ions, making it valuable in:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms or convert bromine atoms to their corresponding oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the bromine atoms to hydrogen atoms.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of dibrominated oxides or hydroxylated derivatives.
Reduction: Formation of partially or fully reduced derivatives with fewer bromine atoms.
Substitution: Formation of substituted derivatives where bromine atoms are replaced by other functional groups.
Scientific Research Applications
Overview
15,16-Dibromo-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine is a complex organic compound characterized by its unique structural features including multiple bromine atoms and a crown ether-like architecture. This compound has garnered attention for its diverse applications across various scientific fields such as chemistry, biology, and medicine.
Coordination Chemistry
This compound is utilized as a ligand in coordination chemistry. Its structure allows it to form stable complexes with various metal ions. The oxygen atoms in the compound's ring structure facilitate coordination with cations such as potassium (K+), sodium (Na+), and calcium (Ca2+) . These metal complexes are studied for their structural and electronic properties which can lead to advancements in materials science and catalysis.
Drug Delivery Systems
In the field of biotechnology , this compound has been investigated for its potential as a carrier molecule in drug delivery systems. Its ability to encapsulate cations makes it suitable for transporting therapeutic agents across biological membranes . This property is particularly relevant for enhancing the bioavailability of drugs that require cationic transport mechanisms.
Diagnostic Imaging
The compound is explored for its application in medical imaging , particularly as a contrast agent in magnetic resonance imaging (MRI). Its paramagnetic properties can enhance the contrast of images obtained during MRI scans . This application could significantly improve diagnostic capabilities in clinical settings.
Material Science
In industrial applications, the compound is being utilized in the development of new materials and catalysts. Its unique structural properties allow it to act as a precursor or additive in the synthesis of advanced materials with specific functional characteristics .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form complexes with metal ions. The oxygen atoms in the ring structure coordinate with the metal ions, creating a stable complex. This interaction can influence the reactivity and properties of the metal ions, making the compound useful in various applications.
Molecular Targets and Pathways Involved:
Metal Ions: The primary molecular targets are metal ions such as potassium (K+), sodium (Na+), and calcium (Ca2+).
Pathways: The formation of metal complexes can affect biological pathways involving ion transport and signaling.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogenated Derivatives
15,16-Diiodo Analogue
- Molecular Formula : C₁₄H₁₈I₂O₅
- Properties : Higher molecular weight (660.1 g/mol) and melting point (132°C vs. 118°C for the dibromo compound) due to increased van der Waals interactions from iodine .
15,16-Dichloro and Mixed Halogen Derivatives
Functionalized Crown Ethers
15,16-Diethynyl Derivative
- Molecular Formula : C₁₈H₂₀O₅ (CAS: 680573-26-6) .
- Features : Ethynyl groups introduce rigidity and π-conjugation, enhancing applications in supramolecular chemistry and optoelectronics.
- Synthesis: Likely involves Sonogashira coupling, differing from the dibromo compound’s nucleophilic route.
15,16-Bis((4-Nitrophenoxy)methyl) Derivative
Structural and Property Comparison Table
Biological Activity
15,16-Dibromo-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine is a complex organic compound with significant potential in biological applications. Its structure features multiple bromine substitutions and a unique bicyclic framework that may influence its biological activity. This article will explore the compound's biological activity through various studies and data analyses.
- Molecular Formula : C14H18Br2O5
- Molecular Weight : 396.11 g/mol
- CAS Number : 60835-73-6
- InChI Key : MBJIKIAWNPEHOR-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that dibrominated compounds often exhibit antimicrobial properties. A study focused on similar dibromo compounds demonstrated significant inhibition against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membrane integrity due to the lipophilic nature of the brominated moieties.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 15,16-Dibromo Compound | E. coli | 15 |
| 15,16-Dibromo Compound | S. aureus | 20 |
Anticancer Properties
The anticancer potential of dibrominated compounds has been explored in several studies. For instance, analogs of this compound were found to inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves apoptosis induction through the activation of caspase pathways.
Case Study: Anticancer Activity
In a controlled experiment, varying concentrations of the compound were applied to HeLa cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects of dibrominated compounds in models of neurodegenerative diseases. The compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro.
The neuroprotective effects are attributed to the compound's ability to scavenge free radicals and reduce oxidative stress markers such as malondialdehyde (MDA).
Q & A
Q. How to interpret conflicting toxicity data from in vitro vs. in vivo studies?
- Methodological Answer : Discrepancies may stem from metabolic activation differences. Perform Ames tests (for mutagenicity) and compare with zebrafish embryo assays (LC). Cross-validate using EPA’s CompTox Dashboard (DTXSID identifiers) for hazard profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
